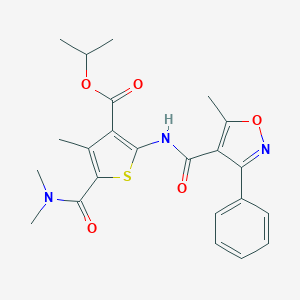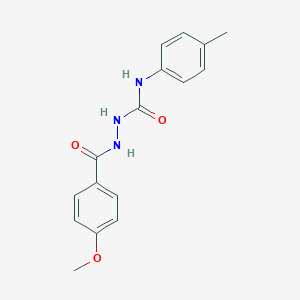
PROPAN-2-YL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROPAN-2-YL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of several functional groups, including isoxazole, thiophene, and carbamate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction using a nitrile oxide and an alkyne.
Synthesis of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Coupling Reactions: The isoxazole and thiophene rings are then coupled together using appropriate coupling reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Introduction of the Carbamate Group: The carbamate group is introduced through the reaction of an amine with a chloroformate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
化学反应分析
Types of Reactions
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted isoxazole derivatives.
科学研究应用
PROPAN-2-YL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique combination of functional groups, which may interact with various biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of PROPAN-2-YL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound .
相似化合物的比较
Similar Compounds
- **Isopropyl 5-[(diethylamino)carbonyl]-2-({[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate .
- **Isopropyl 5-[(diethylamino)carbonyl]-2-({[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate .
Uniqueness
The uniqueness of PROPAN-2-YL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds .
属性
分子式 |
C23H25N3O5S |
|---|---|
分子量 |
455.5g/mol |
IUPAC 名称 |
propan-2-yl 5-(dimethylcarbamoyl)-4-methyl-2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H25N3O5S/c1-12(2)30-23(29)16-13(3)19(22(28)26(5)6)32-21(16)24-20(27)17-14(4)31-25-18(17)15-10-8-7-9-11-15/h7-12H,1-6H3,(H,24,27) |
InChI 键 |
URTUESMPDRAQJX-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C(=O)N(C)C |
规范 SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide](/img/structure/B451059.png)
![Methyl 5-(anilinocarbonyl)-4-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B451060.png)
![N-{4-[N-(5-chloro-2-methoxybenzoyl)ethanehydrazonoyl]phenyl}-2-(4-chlorophenyl)acetamide](/img/structure/B451061.png)


![dimethyl 2-{[2-(4-methylphenoxy)propanoyl]amino}terephthalate](/img/structure/B451066.png)
![N-{4-[N-(3,5-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-3-fluorobenzamide](/img/structure/B451067.png)

![Methyl 2-[(4-isopropoxybenzoyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B451071.png)
![Ethyl 4-(4-bromophenyl)-2-[(cyclopentylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B451073.png)
![N-{3-[N-(2-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-ethylbutanamide](/img/structure/B451074.png)
![N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B451080.png)
![2-chloro-N-{3-[N-(2-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B451082.png)
![N'-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide](/img/structure/B451083.png)
